molecular formula C22H22FN3O B2957195 4-(4-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-pyrrole-2-carboxamide CAS No. 1788556-72-8

4-(4-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-pyrrole-2-carboxamide

Cat. No.: B2957195
CAS No.: 1788556-72-8
M. Wt: 363.436
InChI Key: WBLLEIUDXURYMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C22H22FN3O and its molecular weight is 363.436. The purity is usually 95%.
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Scientific Research Applications

Discovery of Selective Kinase Inhibitors

Research has led to the discovery of potent and selective Met kinase inhibitors, which demonstrate significant tumor stasis in vivo. These compounds, including derivatives of the compound , have been advanced into clinical trials due to their excellent efficacy and favorable pharmacokinetic profiles (G. M. Schroeder et al., 2009).

Potential Anti-HIV Agents

Derivatives of 4-(4-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-pyrrole-2-carboxamide have been explored for their potential anti-HIV activities. For example, certain pyrrolidine-2-carboxamide molecules are connected into infinite chains via hydrogen bonding, showcasing their potential as non-nucleoside reverse transcriptase inhibitors (R. Tamazyan et al., 2007).

Poly(ADP-ribose) Polymerase Inhibitors

Phenylpyrrolidine-substituted benzimidazole carboxamide derivatives have been identified as highly potent and efficacious inhibitors of poly(ADP-ribose) polymerase (PARP), displaying significant enzyme potency and cellular activity. These compounds, including close relatives of this compound, are notable for their oral bioavailability and ability to cross the blood-brain barrier, suggesting their use in cancer therapy (T. Penning et al., 2010).

Synthons for Medicinal Chemistry Applications

The 4-fluoropyrrolidine derivatives serve as useful synthons in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. Their facile preparation and conversion to various useful intermediates underline the versatility of these compounds in drug development (R. Singh & T. Umemoto, 2011).

Novel Aromatic Polyamides

Derivatives of this compound have been used in the synthesis of new aromatic polyamides containing ether and bulky fluorenylidene groups, demonstrating high thermal stability and solubility in organic solvents. This research highlights the potential of these derivatives in creating materials with advanced properties (S. Hsiao, Chin‐Ping Yang, & Weilong Lin, 1999).

Properties

IUPAC Name

4-(4-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O/c23-18-10-8-16(9-11-18)17-13-21(24-14-17)22(27)25-15-20-7-4-12-26(20)19-5-2-1-3-6-19/h1-3,5-6,8-11,13-14,20,24H,4,7,12,15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLLEIUDXURYMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC(=CN3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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